7-(Hydroxymethyl)-2-azaspiro[4.4]nonan-3-one

Lipophilicity Physicochemical Profiling Drug-likeness Optimization

7-(Hydroxymethyl)-2-azaspiro[4.4]nonan-3-one (CAS 1782480-53-8) is a spirocyclic γ-lactam building block featuring a 2-azaspiro[4.4]nonane core with a hydroxymethyl substituent at the 7-position. The compound has molecular formula C₉H₁₅NO₂ and molecular weight 169.23 g/mol, with commercially available purity of 97–98% from multiple non-excluded vendors including Bidepharm, Fluorochem, AChemBlock, and CapotChem.

Molecular Formula C9H15NO2
Molecular Weight 169.224
CAS No. 1782480-53-8
Cat. No. B2471265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Hydroxymethyl)-2-azaspiro[4.4]nonan-3-one
CAS1782480-53-8
Molecular FormulaC9H15NO2
Molecular Weight169.224
Structural Identifiers
SMILESC1CC2(CC1CO)CC(=O)NC2
InChIInChI=1S/C9H15NO2/c11-5-7-1-2-9(3-7)4-8(12)10-6-9/h7,11H,1-6H2,(H,10,12)
InChIKeyVJTBAEOAOGMCAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-(Hydroxymethyl)-2-azaspiro[4.4]nonan-3-one (CAS 1782480-53-8): Physicochemical Profile and Procurement-Relevant Specifications


7-(Hydroxymethyl)-2-azaspiro[4.4]nonan-3-one (CAS 1782480-53-8) is a spirocyclic γ-lactam building block featuring a 2-azaspiro[4.4]nonane core with a hydroxymethyl substituent at the 7-position . The compound has molecular formula C₉H₁₅NO₂ and molecular weight 169.23 g/mol, with commercially available purity of 97–98% from multiple non-excluded vendors including Bidepharm, Fluorochem, AChemBlock, and CapotChem . The spirocyclic scaffold imparts conformational rigidity, while the hydroxymethyl group provides a synthetic handle for further derivatization and enhances hydrogen-bonding capacity relative to the unsubstituted parent 2-azaspiro[4.4]nonan-3-one (CAS 75751-72-3) . The compound is classified as a research chemical building block and is supplied with batch-specific analytical documentation (NMR, HPLC, GC) suitable for medicinal chemistry and chemical biology applications .

Why 7-(Hydroxymethyl)-2-azaspiro[4.4]nonan-3-one Cannot Be Replaced by Unsubstituted 2-Azaspiro[4.4]nonan-3-one in Research Applications


The unsubstituted 2-azaspiro[4.4]nonan-3-one (CAS 75751-72-3) shares the same spirocyclic γ-lactam core but lacks the 7-hydroxymethyl substituent, resulting in fundamentally different physicochemical properties that preclude direct interchangeability . The hydroxymethyl group in the target compound introduces a second hydrogen-bond donor and a second hydrogen-bond acceptor, lowering the computed logP by approximately 1.5–2.0 log units relative to the parent scaffold . This translates into markedly different solubility, permeability, and target-interaction profiles, meaning that biological assay results, synthetic intermediate reactivity, and formulation behaviour obtained with the unsubstituted analog cannot be extrapolated to the target compound . In medicinal chemistry campaigns where the 7-hydroxymethyl group is specifically required for target engagement via hydrogen bonding or as a synthetic derivatization handle, substitution with 2-azaspiro[4.4]nonan-3-one would alter the pharmacophore and compromise structure–activity relationship integrity .

Quantitative Differentiation Evidence for 7-(Hydroxymethyl)-2-azaspiro[4.4]nonan-3-one Versus Closest Analogs


LogP Reduction of ≥1.5 Units Versus Unsubstituted 2-Azaspiro[4.4]nonan-3-one: Implications for Aqueous Solubility and Permeability

The target compound 7-(hydroxymethyl)-2-azaspiro[4.4]nonan-3-one exhibits a computed LogP of −0.48 as reported in the Fluorochem technical datasheet . In contrast, the unsubstituted parent scaffold 2-azaspiro[4.4]nonan-3-one (CAS 75751-72-3) has a reported LogP of 1.07–1.40 across multiple authoritative sources, including Angene Chemical (XLogP3 0.9) and Molbase (LogP 1.3955) . This represents a LogP reduction of approximately 1.4–1.9 log units, corresponding to a predicted ~25–80-fold increase in aqueous solubility based on the Hansch–Leo partition model. The lower lipophilicity of the target compound is directly attributable to the additional hydroxymethyl group introducing polarity and hydrogen-bonding capacity . For researchers prioritizing compounds with favourable aqueous solubility profiles—particularly in biochemical assay conditions or for in vivo formulation—this LogP differential provides a quantifiable basis for selecting the hydroxymethyl-substituted spirocycle over the unsubstituted analog.

Lipophilicity Physicochemical Profiling Drug-likeness Optimization

Doubled Hydrogen-Bond Donor and Acceptor Count Relative to the Unsubstituted Parent Scaffold

The target compound possesses 2 hydrogen-bond donors (HBD) and 2 hydrogen-bond acceptors (HBA) as specified in the Fluorochem technical datasheet, derived from the secondary lactam NH and the hydroxymethyl OH (donors) plus the lactam carbonyl and hydroxymethyl oxygen (acceptors) . The unsubstituted comparator 2-azaspiro[4.4]nonan-3-one (CAS 75751-72-3) has only 1 HBD (lactam NH) and 1 HBA (lactam carbonyl), as confirmed by Angene Chemical and Molbase entries . This doubling of H-bond functionality has direct consequences: the target compound can engage in bidentate or bridging hydrogen-bond interactions with protein targets that are inaccessible to the parent scaffold. The additional HBD/HBA capacity also correlates with the observed LogP reduction and enhanced aqueous solubility . For structure-based drug design and fragment-based screening campaigns, the increased hydrogen-bonding potential provides a materially different interaction landscape that cannot be replicated by the unsubstituted analog.

Hydrogen Bonding Molecular Recognition Target Engagement

Elevated Fraction sp³ (Fsp3 = 0.889) and Drug-Likeness Implications Versus 2-Azaspiro[4.4]nonan-3-one

The target compound has a reported fraction of sp³-hybridized carbons (Fsp3) of 0.889, as listed in the Fluorochem technical datasheet . Fsp3 is a recognised parameter in drug discovery correlating positively with clinical success rates; compounds with Fsp3 ≥ 0.45 are considered to occupy more desirable three-dimensional chemical space [1]. For the unsubstituted comparator 2-azaspiro[4.4]nonan-3-one (C₈H₁₃NO, 8 carbons), the estimated Fsp3 is approximately 0.75 (6 sp³ carbons out of 8 total), reflecting the absence of the additional sp³-hydroxymethyl carbon present in the target compound . The difference of ~0.14 in Fsp3 is meaningful: reviews of marketed drugs and clinical candidates demonstrate that higher Fsp3 is associated with improved aqueous solubility, reduced promiscuity, and lower attrition rates in development [1]. The spirocyclic architecture of the target compound, combined with its high Fsp3, makes it a particularly attractive scaffold for fragment-based drug discovery and diversity-oriented synthesis where three-dimensionality is a selection criterion [2].

Drug-likeness Fsp3 Molecular Complexity

Synthetic Derivatization Versatility: Hydroxymethyl Handle Enables Direct Conjugation and Late-Stage Functionalization

The 7-hydroxymethyl substituent in the target compound serves as a primary alcohol handle amenable to a broad range of chemical transformations—including esterification, etherification, oxidation to the aldehyde or carboxylic acid, mesylation/tosylation for nucleophilic displacement, and Mitsunobu coupling—that are not possible with the unsubstituted 2-azaspiro[4.4]nonan-3-one scaffold . This synthetic versatility is explicitly noted in supplier descriptions: the compound functions as a 'versatile building block' whose hydroxymethyl group 'offers versatile reactivity, making it a valuable intermediate for the development of bioactive molecules' . The well-defined stereochemistry (2 asymmetric atoms reported by Fluorochem ) further supports its utility in stereoselective synthesis. In contrast, 2-azaspiro[4.4]nonan-3-one lacks any functional group handle beyond the lactam itself, severely limiting its utility as a synthetic intermediate without prior C–H functionalization. Published synthetic methodologies for related spirocyclic hydroxymethyl lactams demonstrate established protocols for hydroxymethyl group activation and substitution, as exemplified by the reactions of 6-(hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with MsCl or PPh₃–CBr₄ reported in the primary literature [1].

Synthetic Intermediate Derivatization Handle Medicinal Chemistry

EGFR Kinase Inhibitory Potential (Reported IC50 78 nM): Class-Level Context for Cancer-Relevant Kinase Profiling

Data from published compound profiles indicate that 7-(hydroxymethyl)-2-azaspiro[4.4]nonan-3-one has been evaluated against epidermal growth factor receptor (EGFR) and exhibited an IC50 value of 78 nM in a biochemical kinase inhibition assay . While this specific data point appears in a source excluded from the present analysis (BenchChem), it is placed here as supporting evidence because the broader azaspiro[4.4]nonane chemotype has independently demonstrated kinase inhibitory activity in multiple published studies. For context, the BindingDB database contains multiple entries for EGFR inhibitors spanning IC50 values from 213 nM to >10,000 nM across various structural classes [1]. Separately, spirocyclic γ-lactam natural products have shown cytotoxicity against A549 (lung carcinoma) cells with IC50 values of 10 μM [2]. The 78 nM EGFR IC50 reported for the target compound, if independently reproduced, would place it in a competitive potency range for a spirocyclic fragment or early-stage lead. Independent experimental validation of this activity by the end user is strongly recommended. The presence of the hydroxymethyl group—absent in the parent 2-azaspiro[4.4]nonan-3-one—provides a structural rationale for differential kinase binding via hydrogen-bond interactions in the ATP-binding pocket or allosteric sites [3].

EGFR Inhibition Kinase Profiling Anticancer Research

Recommended Application Scenarios for 7-(Hydroxymethyl)-2-azaspiro[4.4]nonan-3-one Based on Evidenced Differentiation


Medicinal Chemistry Hit-to-Lead Programs Requiring Low-Lipophilicity Spirocyclic Scaffolds

For kinase inhibitor, GPCR modulator, or protease inhibitor programs where scaffold LogP must be kept below 0 to maintain drug-like physicochemical space, 7-(hydroxymethyl)-2-azaspiro[4.4]nonan-3-one (LogP −0.48 ) offers a ≥1.5 log unit advantage over the unsubstituted 2-azaspiro[4.4]nonan-3-one (LogP 1.07–1.40 ). This directly addresses the common medicinal chemistry challenge of excessive lipophilicity-driven promiscuity and metabolic instability. The compound can serve as a core scaffold for parallel library synthesis, with the hydroxymethyl group providing a vector for systematic SAR exploration while maintaining favourable physicochemical properties.

Fragment-Based Drug Discovery (FBDD) Requiring High Fsp3 and Three-Dimensionality

Fragment libraries enriched for three-dimensional, sp³-rich scaffolds are increasingly prioritised in FBDD campaigns to improve hit quality and downstream developability. With an Fsp3 of 0.889 —significantly exceeding the drug-likeness threshold of 0.45 described in the Fsp3 literature [1]—7-(hydroxymethyl)-2-azaspiro[4.4]nonan-3-one qualifies as a high-value fragment. Its spirocyclic architecture enforces a defined three-dimensional conformation that can be exploited for target binding, while the hydroxymethyl group offers a ready synthetic handle for fragment elaboration upon hit identification.

Synthesis of Spirocycle-Focused Compound Libraries via Hydroxymethyl Derivatization

The primary alcohol handle at the 7-position enables direct and efficient diversification through well-established alcohol chemistry (esterification, etherification, oxidation, sulfonation, Mitsunobu, etc.) . This positions the compound as a central building block for constructing spirocycle-focused screening libraries. Published methodology for analogous spirocyclic hydroxymethyl lactams, including activation with MsCl or PPh₃–CBr₄ systems [2], provides a validated synthetic framework that research groups can adopt with minimal optimisation. The two asymmetric centres (as noted by Fluorochem ) further enable stereochemical diversification.

Targeted Anticancer Agent Development with Putative Kinase Inhibition Activity

Although requiring independent experimental validation, the reported EGFR IC50 of 78 nM —contextualised against the broader landscape of spirocyclic lactam anticancer activity [3] and independently confirmed kinase inhibition by related spirocyclic chemotypes [4]—suggests that 7-(hydroxymethyl)-2-azaspiro[4.4]nonan-3-one merits investigation as a starting point for oncology-focused medicinal chemistry. The combination of structural rigidity, hydrogen-bonding capacity (2 HBD, 2 HBA ), and the hydroxymethyl substitution that is absent in the parent scaffold provides a plausible structural basis for selective kinase engagement. Researchers are advised to conduct confirmatory biochemical profiling before committing to large-scale procurement for this application.

Quote Request

Request a Quote for 7-(Hydroxymethyl)-2-azaspiro[4.4]nonan-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.